molecular formula C29H26N4O2S2 B11623767 7-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

7-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11623767
M. Wt: 526.7 g/mol
InChI Key: ZDFGYRWATAQNMY-JLPGSUDCSA-N
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Description

The compound “(5Z)-5-[(7-METHYL-2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a pyrido[1,2-a]pyrimidine core and a thiazolidinone ring, makes it a subject of interest in medicinal chemistry.

Properties

Molecular Formula

C29H26N4O2S2

Molecular Weight

526.7 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-2-[(4-methylphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H26N4O2S2/c1-19-8-11-22(12-9-19)17-30-26-23(27(34)33-18-20(2)10-13-25(33)31-26)16-24-28(35)32(29(36)37-24)15-14-21-6-4-3-5-7-21/h3-13,16,18,30H,14-15,17H2,1-2H3/b24-16-

InChI Key

ZDFGYRWATAQNMY-JLPGSUDCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the thiazolidinone ring: This step often involves the reaction of a thioamide with a haloketone or haloester.

    Final assembly: The final step may involve the coupling of the pyrido[1,2-a]pyrimidine core with the thiazolidinone ring through a methylene bridge, using reagents such as formaldehyde or paraformaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions may target the carbonyl groups in the pyrido[1,2-a]pyrimidine core.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazolidinones.

    Medicine: Potential therapeutic agent for diseases such as cancer, infections, and inflammation.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The pyrido[1,2-a]pyrimidine core may interact with nucleic acids or proteins, while the thiazolidinone ring could modulate enzyme activity. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-[(2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • **(5Z)-5-[(7-METHYL-2-{[(PHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The unique combination of the pyrido[1,2-a]pyrimidine core and the thiazolidinone ring, along with specific substituents, gives this compound distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable candidate for further research and development.

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